molecular formula C7H9F2N B8759130 2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile

2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile

Cat. No. B8759130
M. Wt: 145.15 g/mol
InChI Key: OTRHGOGXSBVTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile is a useful research compound. Its molecular formula is C7H9F2N and its molecular weight is 145.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile

Molecular Formula

C7H9F2N

Molecular Weight

145.15 g/mol

IUPAC Name

2-(3,3-difluoro-1-methylcyclobutyl)acetonitrile

InChI

InChI=1S/C7H9F2N/c1-6(2-3-10)4-7(8,9)5-6/h2,4-5H2,1H3

InChI Key

OTRHGOGXSBVTMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(F)F)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate 229B (200 mg, 0.934 mmol) in DMSO (3 mL) was added NaCN (114 mg, 2.334 mmol) at RT and the reaction mixture was heated to 80° C. and stirred for 12 h. The reaction mixture was cooled to RT, was diluted with water and was extracted with EtOAc (3×10 mL) To the combined organic layer was washed with water and brine, dried over Na2SO4, filtered and the filtrate concentrated under reduced pressure. The residue was purified by silica gel chromatography (12 g REDISEP® column, eluting with 30% EtOAc in petroleum ether). Fractions containing the product were combined and evaporated to afford Intermediate 229C as a brown oil (100 mg, 74%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.56-2.42 (m, 6H), 1.17 (s, 3H).
Name
Intermediate 229B
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

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